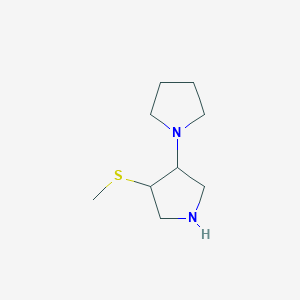
3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a methylsulfanyl group and a pyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine can be achieved through several methods. One efficient method involves the reaction of 2-tert-butylsulfanyl-3-phenyl- or pyrrolidin-1-yl-cyclopropenethiones with lithium pyrrolidinide or phenyllithium at low temperatures, followed by methylation with methyl iodide . This one-pot reaction is carried out at -70°C and results in high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrrolidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidin-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring but differ in their substituents.
3-Iodopyrroles: Similar in structure but contain an iodine atom instead of a methylsulfanyl group.
Uniqueness
3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine is unique due to the presence of both a methylsulfanyl group and a pyrrolidin-1-yl group on the pyrrolidine ring
Properties
Molecular Formula |
C9H18N2S |
|---|---|
Molecular Weight |
186.32 g/mol |
IUPAC Name |
3-methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine |
InChI |
InChI=1S/C9H18N2S/c1-12-9-7-10-6-8(9)11-4-2-3-5-11/h8-10H,2-7H2,1H3 |
InChI Key |
DWOLKHBYIGXPSE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CNCC1N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13299461.png)
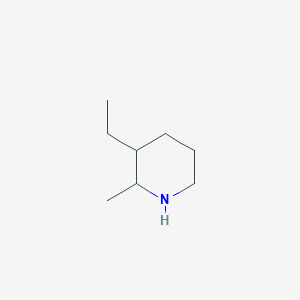


![4-[(3-Methylbutyl)amino]benzamide](/img/structure/B13299489.png)
![3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol](/img/structure/B13299491.png)
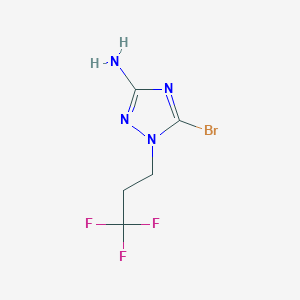
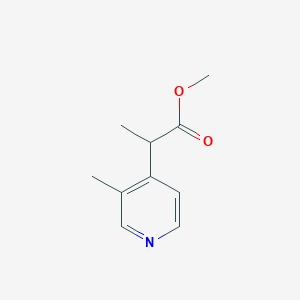
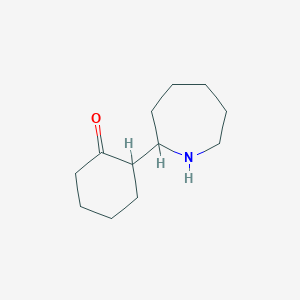
![7-Chloro-2-ethylimidazo[1,2-a]pyridine](/img/structure/B13299512.png)
![Imidazole, 5-[2-(aminocarbonyl)vinyl]-](/img/structure/B13299513.png)
![2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B13299514.png)
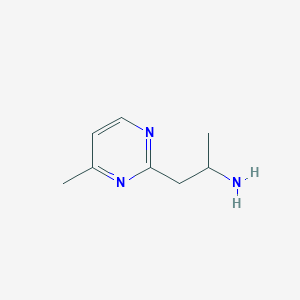
amine](/img/structure/B13299520.png)
